molecular formula C14H14N4O B12002210 N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide CAS No. 92193-14-1

N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide

Cat. No.: B12002210
CAS No.: 92193-14-1
M. Wt: 254.29 g/mol
InChI Key: BLINGJUSNNLPEX-LICLKQGHSA-N
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Description

N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with a carbonyl compound. The structure of N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide includes an isonicotinoyl moiety and a substituted phenyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide can be synthesized through the condensation reaction between isonicotinic acid hydrazide and 4-aminobenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve isonicotinic acid hydrazide in ethanol.
  • Add 4-aminobenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While the laboratory synthesis of N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone group.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the amino group on the phenyl ring can participate in hydrogen bonding and other interactions with biological macromolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-nitrophenyl)ethylidene]isonicotinohydrazide
  • N’-[1-(4-methoxyphenyl)ethylidene]isonicotinohydrazide
  • N’-[1-(4-chlorophenyl)ethylidene]isonicotinohydrazide

Uniqueness

N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it particularly valuable in various research applications.

Properties

CAS No.

92193-14-1

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H14N4O/c1-10(11-2-4-13(15)5-3-11)17-18-14(19)12-6-8-16-9-7-12/h2-9H,15H2,1H3,(H,18,19)/b17-10+

InChI Key

BLINGJUSNNLPEX-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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